Rotenolon II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rotenolon II is a naturally occurring isoflavonoid compound found in the roots, seeds, and stems of certain tropical plants, particularly those in the Fabaceae family, such as Derris, Lonchocarpus, and Tephrosia . It is known for its potent insecticidal and piscicidal properties, making it a valuable compound in agricultural and pest control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rotenolon II can be synthesized through various chemical reactions involving isoflavonoid precursors. One common method involves the cyclization of isoflavonoid intermediates under acidic or basic conditions to form the characteristic furan ring structure . The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources using organic solvents such as ethanol or methanol . The extracted compound is then purified through processes like chromatography to obtain a high-purity product suitable for commercial use . Additionally, advancements in biotechnology have led to the development of microbial fermentation methods for producing this compound, offering a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions: Rotenolon II undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into less oxidized forms, altering its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
Rotenolon II has a wide range of scientific research applications, including:
Mechanism of Action
Rotenolon II exerts its effects primarily by inhibiting mitochondrial complex I, a key enzyme in the electron transport chain . This inhibition disrupts cellular respiration, leading to the generation of reactive oxygen species and the onset of inflammatory processes . The compound’s ability to induce oxidative stress and mitochondrial dysfunction is central to its biological activity .
Comparison with Similar Compounds
Rotenone: Another well-known isoflavonoid with similar insecticidal and piscicidal properties.
Deguelin: Shares structural similarities with Rotenolon II and exhibits comparable biological activities.
Tephrosin: Another rotenoid compound with insecticidal properties.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes a furan ring fused to the isoflavonoid backbone . This structural feature contributes to its distinct reactivity and biological activity compared to other rotenoids .
Properties
CAS No. |
545-76-6 |
---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(1R,6R,13S)-13-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(2)16-7-13-15(29-16)6-5-12-21(13)30-20-10-28-17-9-19(27-4)18(26-3)8-14(17)23(20,25)22(12)24/h5-6,8-9,16,20,25H,1,7,10H2,2-4H3/t16-,20-,23+/m1/s1 |
InChI Key |
JFVKWCYZKMUTLH-LQNXUBFPSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@]4(C3=O)O)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.